
1-(2,3-Dichlorophenyl)piperazine 1-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)piperazine 1-Oxide is a chemical compound belonging to the phenylpiperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and an oxide functional group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide can be synthesized through several methods. One common approach involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions. The reaction typically occurs at temperatures ranging from 90°C to 220°C, with the use of protonic solvents for after-treatment . Another method involves the reaction of diethanolamine with hydrogen bromide, followed by the addition of 2,3-dichloroaniline and subsequent hydrolysis .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) ensures that the product meets the required purity standards, often exceeding 99.5% . The reaction conditions are carefully controlled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while substitution can introduce new functional groups to the phenyl ring.
科学的研究の応用
1-(2,3-Dichlorophenyl)piperazine 1-Oxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors . This interaction modulates neurotransmitter activity, which is crucial for its therapeutic effects in psychiatric medications. The compound’s structure allows it to bind to these receptors and influence their signaling pathways.
類似化合物との比較
2,3-Dichlorophenylpiperazine (2,3-DCPP): A close analogue that also acts on dopamine receptors.
3-Chlorophenylpiperazine (mCPP): Known for its serotonin receptor agonist activity.
Aripiprazole: A drug synthesized using 1-(2,3-Dichlorophenyl)piperazine 1-Oxide as an intermediate.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the oxide functional group. This structure imparts distinct chemical and biological properties, making it valuable in various applications.
特性
分子式 |
C10H12Cl2N2O |
|---|---|
分子量 |
247.12 g/mol |
IUPAC名 |
1-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-2-1-3-9(10(8)12)14(15)6-4-13-5-7-14/h1-3,13H,4-7H2 |
InChIキー |
SNXXLUFOGLVZGD-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](CCN1)(C2=C(C(=CC=C2)Cl)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)

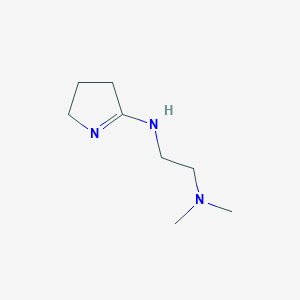

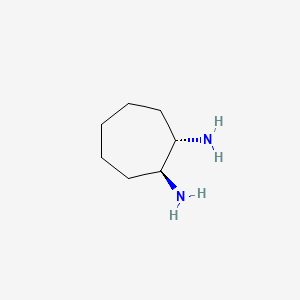




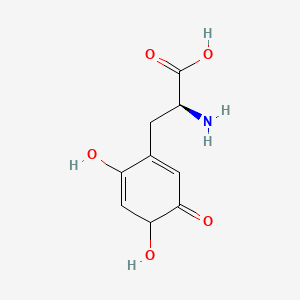
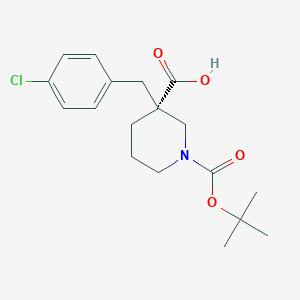

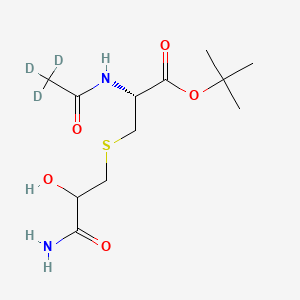
![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
